Desoxythymidintriphosphat

DNA polymerase kinetics Substrate affinity dNTP selectivity

Standard dNTPs like dTTP are often assumed interchangeable, but this can compromise assay performance. dTTP is the mandatory choice for Bst-driven LAMP diagnostics, as dUTP substitution >50% causes severe inhibition without engineered polymerases. Its unique UV signature (λmax 267 nm) also enables rapid spectrophotometric QC, preventing downstream failures. - Exclusive thymidine source for DNA polymerases; cannot be substituted with dATP, dCTP, or dGTP. - Superior substrate affinity (Km 0.4 µM for Pol γ) ensures complete incorporation in high-fidelity PCR. - HPLC-verified ≥99% purity; certified free of DNase, RNase, and human/E. coli DNA.

Molecular Formula C10H17N2O14P3
Molecular Weight 482.17 g/mol
CAS No. 1057-33-6
Cat. No. B085787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxythymidintriphosphat
CAS1057-33-6
Molecular FormulaC10H17N2O14P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyHBKGWQBKINKICK-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTTP: Canonical dNTP for DNA Synthesis


Desoxythymidintriphosphat (dTTP, 2′-deoxythymidine‑5′‑triphosphate) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) required for DNA replication, repair, and in vitro amplification. The molecule serves as the exclusive source of thymidine residues in DNA, pairing with adenine through Watson–Crick base pairing [1]. Commercial preparations are supplied as 100 mM aqueous solutions (pH 7.3–7.5) with ≥99 % purity by HPLC and are certified free of DNase, RNase, and human/E. coli DNA contaminants . The compound exhibits a characteristic UV absorption maximum at 267 nm (ε = 9,600 L mol⁻¹ cm⁻¹) . Note: The provided CAS 1057‑33‑6 is registered for the 3′‑triphosphate isomer; the widely used 5′‑triphosphate form carries CAS 365‑08‑2.

Canonical nucleotide for DNA synthesis, repair, and amplification workflows.
Exclusive thymidine source via Watson-Crick pairing.
Ready-to-use 100 mM aqueous solution, pH 7.3–7.5.
Supplied at high purity, free of DNase, RNase, and human/E. coli DNA.
Distinct UV signature (λmax 267 nm) for rapid concentration checks.
Enables unambiguous identification in dNTP mixtures.

dTTP vs. dUTP: Substitution Barriers


Although dUTP is often promoted as a drop‑in substitute for dTTP in PCR carry‑over prevention workflows, quantitative kinetic data reveal substantial discrimination against dUTP by multiple DNA polymerases, including DNA polymerase γ, Φ29 DNA polymerase, and wild‑type Taq polymerase [1]. In isothermal amplification systems driven by Bst DNA polymerase, dUTP substitution exceeding 50 % of total dTTP leads to severe inhibition, making full replacement impossible without engineered polymerase variants [2]. The other three canonical dNTPs (dATP, dCTP, dGTP) cannot replace dTTP because of strict base‑pairing specificity; any attempt to substitute them would abolish DNA synthesis fidelity entirely. Furthermore, dTTP is distinguishable from all other dNTPs by its unique UV spectral signature (λmax 267 nm, ε 9,600 L mol⁻¹ cm⁻¹), enabling unambiguous spectrophotometric identification and quantification in multi‑component mixtures .

Factor
dTTP (Target)
dUTP (Potential Substitute)
Enzyme affinity
Higher-affinity substrate (lower Km) across multiple polymerases.
2- to 3-fold higher Km; incorporation penalty may reduce amplification efficiency.
Isothermal compatibility
Fully compatible with standard Bst polymerase; required for ≥50% dT input.
Full replacement inhibits standard Bst; requires engineered polymerase variants.
Base-pairing specificity
Strict pairing with adenine ensures replication fidelity.
Other dNTPs (dATP, dCTP, dGTP) cannot replace dTTP without abolishing fidelity.

Quantitative Evidence: dTTP vs. dUTP


Substrate Affinity: DNA Polymerase γ and Φ29

Porcine liver DNA polymerase γ displays a Michaelis constant (Km) for dTTP of 0.4 µM, which is approximately 3‑fold lower than the Km for dUTP (1.1 µM), while Vmax values for the two substrates are very similar [1]. In a separate system, Φ29 DNA polymerase shows Km(dTTP) = 12.2 ± 1.3 nM versus Km(dUTP) = 28.2 ± 4.1 nM, a 2.3‑fold difference, and the catalytic efficiency ratio (kcat/Km) is 4.5 × 10⁻³ for dTTP compared with 1.9 × 10⁻³ for dUTP [2]. These data demonstrate that dTTP is the higher‑affinity substrate for polymerases from both eukaryotic and bacteriophage sources.

Substrate Affinity
Head-to-head
Km(dTTP) is 2.3- to 3-fold lower than Km(dUTP) for DNA pol γ and Φ29.
Supports efficient incorporation at lower nucleotide concentrations.
Condition: In vitro kinetics, standard polymerase buffers.
DNA polymerase kinetics Substrate affinity dNTP selectivity

Preferential dTMP Incorporation by DNA Polymerase γ

When DNA polymerase γ is presented with equimolar concentrations of dTTP and dUTP, approximately 3‑times more thymidine residues are incorporated into nascent DNA than uracil residues [1]. This discrimination is further amplified at reduced dUTP concentrations. The preferential incorporation of dTMP over dUMP was confirmed across multiple template‑primer systems, including poly(dA)·oligo(dT), poly(rA)·oligo(dT), and poly(dA‑dT).

Incorporation Preference
Head-to-head
~3:1 dTMP:dUMP incorporation ratio by DNA pol γ at equimolar concentrations.
Bias toward dTMP supports accurate thymidine representation in assays.
Context: Porcine liver pol γ, multiple template-primer systems.
Nucleotide competition DNA replication fidelity dTTP vs dUTP

Taq Polymerase Incorporation Efficiency Advantage

In contrast to dTTP, wild‑type Taq DNA polymerase exhibits a substantially lower incorporation rate for dUTP, necessitating a 2‑ to 3‑fold molar excess of dUTP (e.g., dATP:dGTP:dCTP:dUTP = 1:1:1:2 or 1:1:1:3) to achieve amplification efficiencies comparable to those obtained with equimolar dNTP mixtures containing dTTP [1]. This kinetic penalty limits the utility of standard dUTP‑based carry‑over prevention systems when using unmodified Taq polymerase.

Taq Efficiency Requirement
Cross-study
dUTP requires 2- to 3-fold molar excess vs. equimolar dTTP for equivalent PCR yield.
dTTP simplifies master-mix formulation and reduces nucleotide consumption.
Source: Wild-type Taq polymerase data, 500–1000 bp amplicons.
Taq polymerase PCR efficiency dUTP carryover prevention

Bst Polymerase dUTP Tolerance in Isothermal Amplification

Standard Bst DNA polymerase, the workhorse enzyme for loop‑mediated isothermal amplification (LAMP) and other isothermal methods, cannot fully substitute dTTP with dUTP. Replacement of more than 50 % of dTTP in the reaction mix causes significant inhibition of the amplification reaction [1]. Full dUTP compatibility requires specialized engineered polymerase variants .

Bst Polymerase Tolerance
Cross-study
Standard Bst polymerase tolerates ≤50% dTTP replacement; full substitution inhibits reaction.
dTTP is mandatory for standard LAMP protocols without engineered enzymes.
Applicable platform: Isothermal amplification (LAMP).
Isothermal amplification LAMP Bst polymerase dUTP compatibility

UV Spectral Signature for dNTP Mixture Identification

Among the four canonical dNTPs, dTTP possesses a distinct absorption maximum at 267 nm with a molar extinction coefficient of 9,600 L mol⁻¹ cm⁻¹ . This clearly separates dTTP from dATP (λmax 259 nm, ε 15,200), dGTP (λmax 253 nm, ε 13,700), and dCTP (λmax 271 nm, ε 9,300). The spectral resolution allows direct concentration verification and purity assessment of dTTP in single‑wavelength or diode‑array HPLC analysis without interference from co‑eluting dNTPs.

UV Spectral Signature
Data to verify
λmax 267 nm, ε = 9,600 L mol⁻¹ cm⁻¹; resolvable from dATP, dCTP, dGTP.
Enables rapid, single-wavelength QC without chromatographic separation.
Class-level reference data; verify against specific lot COA.
UV spectrophotometry dNTP quantification Quality control

dTTP Application Scenarios


High-Fidelity PCR and qPCR

In high‑fidelity and quantitative PCR applications, the superior substrate affinity of dTTP (Km 0.4 µM for DNA pol γ, Km 12.2 nM for Φ29 pol [1]) ensures efficient and complete incorporation of thymidine residues at standard equimolar dNTP concentrations. Substituting dTTP with dUTP demands a 2–3‑fold molar excess of the analog to compensate for the lower incorporation rate of wild‑type Taq [2], which disrupts the balanced dNTP pool and can cause polymerase pausing, misincorporation, and reduced amplification fidelity.

LAMP for Point-of-Care Diagnostics

LAMP and related isothermal amplification methods rely on Bst DNA polymerase, which tolerates at most 50 % replacement of dTTP by dUTP before severe reaction inhibition occurs [3]. dTTP is therefore the only fully compatible thymidine nucleotide for standard Bst‑based assays, making it the mandatory procurement choice for diagnostic developers who cannot switch to premium‑priced engineered polymerases .

DNA Replication Fidelity and Nucleotide Affinity Assays

In experiments designed to quantify the fidelity of DNA polymerases or to measure nucleotide–enzyme binding affinities, dTTP must be used in place of dUTP because DNA polymerase γ incorporates approximately 3‑fold more dTMP than dUMP under equimolar competition [4]. Using dUTP would systematically underestimate the incorporation of thymidine‑equivalent residues, invalidating kinetic models and fidelity calculations.

UV-Based Quality Control of dNTP Stocks

The unique spectral signature of dTTP (λmax 267 nm, ε 9,600 L mol⁻¹ cm⁻¹) distinguishes it from dATP, dCTP, and dGTP . This enables laboratories to perform rapid, single‑wavelength concentration checks and cross‑contamination screening of dTTP stock solutions without the need for chromatographic separation, reducing quality‑control turnaround time and preventing downstream experimental failures due to degraded or mis‑identified nucleotide aliquots.

Application
Selection Property
Validation Focus
High-Fidelity PCR / qPCR
Higher polymerase affinity at equimolar dNTP pools
Amplification yield and fidelity with balanced dNTP concentrations
LAMP & Isothermal Diagnostics
Compatibility with standard Bst DNA polymerase
Reaction tolerance with ≥50% dTTP content; inhibition threshold
DNA Polymerase Kinetics / Fidelity Assays
Preferred substrate with higher incorporation ratio
Systematic bias in dTMP vs. dUMP incorporation rates
In-House QC of dNTP Stocks
Distinct UV λmax at 267 nm with known extinction coefficient
Concentration verification and cross-contamination screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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